molecular formula C15H15N5O4S2 B2503391 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide CAS No. 2034533-67-8

2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide

Cat. No.: B2503391
CAS No.: 2034533-67-8
M. Wt: 393.44
InChI Key: OWDXRTIWUCLWPA-UHFFFAOYSA-N
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Description

2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide is a synthetic organic compound of high interest in medicinal chemistry and biochemical research. This molecule integrates several privileged pharmacophores, including a benzamide core, a sulfonamide linker, and a 1,2,3-triazole moiety linked to a thiophene ring. Such structures are frequently explored for their potential to interact with various enzymatic targets. Nitrogen-containing heterocycles, like the 1,2,3-triazole and thiophene in this compound, are fundamental structural elements in many approved drugs and are known to interact with a wide range of biological targets . The 1,2,3-triazole ring, in particular, is a stable bioisostere often used in click chemistry and for improving pharmacokinetic properties. The presence of the sulfonamide group (-SO2NH-) suggests potential for targeting enzymes that recognize this functional group, which is common in inhibitors for carbonic anhydrases and other enzymes . This product is intended for research and development purposes only. It is not approved for use in humans or animals and must be handled by qualified laboratory personnel following appropriate safety protocols. Researchers should consult the safety data sheet (SDS) before use. Specific details on the mechanism of action, primary research applications, and binding data for this compound are areas of active investigation and should be confirmed through direct experimentation.

Properties

IUPAC Name

2-methoxy-5-[(1-thiophen-3-yltriazol-4-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S2/c1-24-14-3-2-12(6-13(14)15(16)21)26(22,23)17-7-10-8-20(19-18-10)11-4-5-25-9-11/h2-6,8-9,17H,7H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDXRTIWUCLWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide typically involves a multi-step process. The key steps generally include:

  • Formation of 1-(thiophen-3-yl)-1H-1,2,3-triazole: : This can be achieved through the Huisgen cycloaddition reaction of azides and alkynes.

  • Sulfamoylation: : The triazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

  • Coupling with 2-methoxy-5-aminobenzamide: : Finally, the sulfonamide-triazole intermediate is coupled with 2-methoxy-5-aminobenzamide under appropriate conditions, such as using coupling reagents like EDCI/HOBt or similar agents.

Industrial Production Methods

Industrial production would focus on optimizing yield and purity, utilizing large-scale synthesis reactors and automation. Key considerations include reaction temperature control, solvent selection, and purification techniques like crystallization or chromatography to ensure high-quality end products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group can undergo oxidation to form corresponding quinone derivatives.

  • Reduction: : Sulfonamide groups can be reduced under specific conditions to amine derivatives.

  • Substitution: : The benzamide core is susceptible to electrophilic and nucleophilic aromatic substitutions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic halogens or nucleophiles in the presence of catalysts such as aluminum chloride.

Major Products

  • Oxidized methoxy derivatives

  • Reduced sulfonamide derivatives

  • Substituted benzamide compounds

Scientific Research Applications

Chemistry

This compound serves as a precursor in the synthesis of complex molecules and functional group transformations. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Key Reactions:

  • Formation of Triazole: The compound can be synthesized through the Huisgen cycloaddition reaction involving azides and alkynes, which is a fundamental method for generating triazole derivatives.
  • Sulfamoylation: The introduction of the sulfonamide group is achieved by reacting the triazole derivative with sulfonyl chlorides in the presence of a base, facilitating the formation of the sulfonamide linkage.

Biology

The biological applications of this compound are primarily focused on its potential as an enzyme inhibitor and in protein binding studies. The triazole moiety is known for its ability to interact with biological targets, making this compound a candidate for further biological evaluation.

Antimicrobial Activity:
Preliminary studies suggest that derivatives of this compound exhibit antibacterial and antifungal activities. The incorporation of thiophene and triazole rings enhances the bioactivity against various pathogens.

Medicine

The pharmacological properties of 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide are being investigated for potential anticancer activity. Research indicates that compounds with similar structures have shown efficacy against different cancer cell lines.

Case Studies:

  • A study demonstrated that triazole derivatives exhibit significant cytotoxic effects against HCT-116 colon cancer cells, suggesting that modifications to this compound could lead to new anticancer agents .

Industry

In industrial applications, this compound is utilized in developing advanced materials and serves as an intermediate in agrochemical production. Its unique properties allow it to be used in formulating pesticides and herbicides.

Summary of Key Findings

The following table summarizes the key applications and findings related to this compound:

Application Area Description Key Findings
ChemistryPrecursor in complex synthesisValuable for functional group transformations
BiologyEnzyme inhibition studiesPotential antibacterial and antifungal properties
MedicineAnticancer researchSignificant cytotoxic effects against cancer cells
IndustryAgrochemical productionUsed as an intermediate in pesticide formulation

Mechanism of Action

The compound exerts its effects through multiple molecular targets:

  • Molecular Targets: : Enzymes, receptors, and proteins that interact with the methoxy, sulfonamide, or triazole moieties.

  • Pathways Involved: : Disruption of enzymatic activity, inhibition of protein-protein interactions, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Benzamide Core: Compounds 7d, 9b, 2a, and 2b (Evidences 1, 3) share the benzamide backbone but differ in substituents. The target compound’s 2-methoxy group is structurally analogous to 9b’s 5-methoxy substituent, which may influence electronic properties and hydrogen bonding .

Triazole Substituents :

  • The thiophen-3-yl group on the target’s triazole contrasts with 2a ’s cyclohexyl-methoxy and 2b ’s o-tolyl groups. Thiophene’s aromaticity and sulfur atom may enhance π-π stacking or metal coordination compared to aliphatic or phenyl substituents .

Thiophene Derivatives :

  • ’s sulfonamide-thiophene analogs (e.g., 5-bromo-N-[...]thiophene-2-sulfonamide) highlight the prevalence of thiophene in enzyme inhibitors, suggesting the target compound’s thiophene-triazole linkage may confer similar bioactivity .

Spectroscopic Data Analysis

  • 13C NMR :
    • Benzamide carbonyl signals in analogs range from δ 163.48–165.90 ppm, consistent with the target’s expected C=O resonance .
    • The triazole-methyl group in 2a appears at δ 28.65 ppm, comparable to the target’s CH2 linker .
  • Mass Spectrometry :
    • 2a ’s HR-MS showed a 0.5 ppm deviation, demonstrating high accuracy for structural confirmation .

Implications for Bioactivity

While biological data for the target are unavailable, structural trends suggest:

  • The thiophene-triazole motif may enhance binding to hydrophobic enzyme pockets (e.g., kinases or proteases) .
  • The 2-methoxy group could mimic substituents in 9b , which may influence metabolic stability or solubility .

Biological Activity

2-Methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H19N5O3S
  • Molecular Weight : 337.5 g/mol
  • CAS Number : 2415520-65-7

The presence of the methoxy group, triazole, and sulfamoyl moieties contributes to its biological activity by enhancing solubility and interaction with biological targets.

In Vitro Studies

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. Notably:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it showed an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity Summary

MicroorganismMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot specified
Candida spp.Not specified

The mechanism through which this compound exerts its antimicrobial effects involves binding to key enzymes such as DNA gyrase, where it forms multiple hydrogen bonds that stabilize the interaction . This binding disrupts bacterial DNA replication, leading to cell death.

Cytotoxicity Assays

In addition to its antimicrobial properties, the compound has been tested for cytotoxic effects on cancer cell lines. In vitro assays using MTT showed promising results against several cancer types, indicating potential as an anticancer agent .

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa (cervical cancer)Not specified
MCF-7 (breast cancer)Not specified
A549 (lung cancer)Not specified

Case Studies

One study focused on the compound's effect on breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound may interfere with cancer cell metabolism or signaling pathways critical for survival.

Pharmacokinetic Properties

Pharmacokinetic studies indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a suitable candidate for further development as a therapeutic agent .

Table 3: Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh
Half-lifeModerate
MetabolismLiver

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what solvents/catalysts are optimal for high-purity yields?

  • Methodology : Synthesis typically involves multi-step reactions, starting with cyclization of thiosemicarbazides to form triazole cores, followed by sulfamoylation and benzamide coupling. Reflux conditions (70–80°C) with polar aprotic solvents like DMF or acetonitrile are common. Catalysts such as Bleaching Earth Clay (pH 12.5) in PEG-400 improve reaction rates .
  • Key Steps :

  • Thiophene-triazole formation via cycloaddition (Click chemistry).
  • Sulfamoyl linkage using sulfonyl chlorides or isothiocyanates .
  • Purification via recrystallization (ethanol-DMF mixtures) or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing its structure and tautomeric equilibria?

  • Primary Methods :

  • ¹H/¹³C NMR : Assigns protons and carbons in thiophene, triazole, and benzamide moieties.
  • FT-IR : Confirms sulfonamide (S=O, ~1350 cm⁻¹) and benzamide (C=O, ~1650 cm⁻¹) groups .
  • LC-MS : Validates molecular weight and purity .
    • Advanced Tautomer Analysis : Thione-thiol tautomerism in triazole-thiol derivatives can be studied via temperature-dependent NMR or computational methods (DFT) .

Q. What biological activities have been preliminarily reported for analogous compounds?

  • Observed Activities :

  • Antimicrobial : Thiazole/triazole derivatives show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Anticancer : Sulfonamide-thiadiazole analogs inhibit cancer cell lines (e.g., NCI-60 panel) through tubulin destabilization or topoisomerase inhibition .
    • Assay Conditions : MIC assays (96-well plates, 24–48h incubation) for antimicrobial activity; MTT assays (72h, IC₅₀ calculation) for cytotoxicity .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the regioselectivity of triazole-thiophene coupling?

  • Experimental Design :

  • Compare yields in solvents (e.g., DMF vs. THF) under reflux (70°C) vs. room temperature.
  • Monitor regioselectivity via HPLC or ¹H NMR (integration of triazole proton signals) .
    • Findings : Polar solvents favor nucleophilic attack at the triazole C-4 position, while lower temperatures reduce side reactions (e.g., thiophene oxidation) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?

  • Root Causes :

  • Purity discrepancies (HPLC vs. crude product testing).
  • Assay variability (e.g., cell line passage number, serum concentration).
    • Resolution :
  • Standardize compound purity (≥95% by HPLC).
  • Cross-validate assays in multiple labs using reference controls (e.g., doxorubicin for cytotoxicity) .

Q. How can computational modeling predict binding modes of this compound to bacterial efflux pumps?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with AcrB (PDB: 4DX7) to identify sulfamoyl interactions in hydrophobic pockets.
  • MD Simulations : GROMACS for stability analysis (RMSD <2Å over 50ns) .
    • Validation : Correlate docking scores (ΔG) with experimental MIC shifts in efflux pump-deficient strains .

Q. What are the optimal conditions for stabilizing this compound in aqueous buffers for in vivo studies?

  • Stability Tests :

  • pH 7.4 PBS buffer: Monitor degradation via UV-Vis (λmax ~270nm) over 72h.
  • Additives: 0.1% BSA or cyclodextrin improves solubility and reduces aggregation .
    • Storage : Lyophilized form at -20°C retains stability >6 months; avoid repeated freeze-thaw cycles .

Key Recommendations for Researchers

  • Synthesis : Prioritize DMF with catalytic PEG-400 for scalability.
  • Characterization : Combine NMR and LC-MS to resolve tautomeric ambiguities.
  • Biological Testing : Include efflux pump knockout strains to isolate target-specific effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.